2,4,5-Trifluorophenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,4,5-Trifluorophenylacetic acid has been achieved through various methods. One approach involves the substitution and hydrolysis decarboxylation processes starting from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate. This method is highlighted for its simplicity, short reaction route, and the avoidance of toxic cyanide, offering a new pathway for producing 2,4,5-Trifluorophenylacetic acid (Bao Zhang-shu, 2014). Another noteworthy synthesis involves the continuous flow synthesis via sequential Grignard exchange and carboxylation reactions using microreactors, which has proven to be efficient for producing 2,4,5-Trifluorobenzoic acid, a closely related compound (Q. Deng et al., 2015).
Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluorophenylacetic acid is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical behavior and reactivity. The trifluoromethyl group contributes to the acid's unique properties, making it a valuable synthetic intermediate.
Chemical Reactions and Properties
2,4,5-Trifluorophenylacetic acid undergoes various chemical reactions, leveraging its fluorinated phenyl ring. For instance, it can participate in Grignard reactions, Friedel-Crafts acylation, and hydrolysis rearrangement, as demonstrated in the synthesis of sitagliptin starting materials (Liu Ze-ling, 2011). The compound's reactivity is also evident in catalyzed dehydrative condensation between carboxylic acids and amines, highlighting its versatility in organic synthesis (Ke Wang et al., 2018).
Scientific Research Applications
Pharmaceutical and Material Science Applications : A study by Deng et al. (2015) presents a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a compound closely related to 2,4,5-Trifluorophenylacetic acid, suggesting its use in pharmaceuticals and material science (Deng et al., 2015).
Starting Material for Sitagliptin : Liu Ze-ling (2011) demonstrates the synthesis of 2,4,5-Trifluorophenylacetic acid as a precursor for sitagliptin, a drug used in DPP-4 inhibitors, which are important in diabetes treatment (Liu Ze-ling, 2011).
Cell Homeostasis and Differentiation : Yamanoshita et al. (2001) found that 2,4,5-T, a compound similar to 2,4,5-Trifluorophenylacetic acid, suppresses apoptosis in PC12 cells, which could impact cell homeostasis and differentiation (Yamanoshita et al., 2001).
Herbicide Research : Jenssen and Renberg (1976) studied the chromosome breaking activity of 2,4-D and 2,4,5-T phenoxyacetic acids in mice, indicating their potential as herbicides (Jenssen & Renberg, 1976).
Analytical Chemistry : A study by Pinto et al. (2005) focused on developing HPLC methods for detecting isomers in trifluorophenylacetic acid, aiding in the process development for pharmaceutical intermediates (Pinto et al., 2005).
Environmental Science : Khan and Akhtar (2011) found that poly-o-toluidine Zr(IV) phosphate adsorbs 2,4,5-Trichlorophenoxy acetic acid effectively, which could be used in creating pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
Safety And Hazards
Future Directions
2,4,5-Trifluorophenylacetic acid is used to synthesize the intermediate of sitagliptin, a new drug for the treatment of type II diabetes . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor . It has good curative effect, small side effects, good safety and tolerance in treating type II diabetes .
properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQLGGQUQDTBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380723 | |
Record name | 2,4,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorophenylacetic acid | |
CAS RN |
209995-38-0 | |
Record name | (2,4,5-Trifluorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209995-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluorophenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-Trifluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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